molecular formula C6H3BrFI B1273634 1-Bromo-3-fluoro-5-iodobenzene CAS No. 845866-85-5

1-Bromo-3-fluoro-5-iodobenzene

Cat. No. B1273634
M. Wt: 300.89 g/mol
InChI Key: OQUKJSVQMVBUBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives, such as 1-bromo-3-fluoro-5-iodobenzene, often involves halogenation reactions and coupling processes. For instance, a CuI-catalyzed domino process has been used to synthesize 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters, which suggests that similar catalytic systems could potentially be applied to synthesize related compounds . Additionally, methods for the preparation of 1-bromo-4-[18F]fluorobenzene have been explored, indicating that nucleophilic aromatic substitution reactions can be effective for introducing halogens into the benzene ring .

Molecular Structure Analysis

The molecular structure of halogenated benzenes can be significantly influenced by the presence of halogen atoms. Studies using FT-IR and FT-Raman spectroscopy, supported by DFT calculations, have provided insights into the vibrational frequencies and molecular geometry of 1-bromo-3-fluorobenzene . These techniques could be applied to 1-bromo-3-fluoro-5-iodobenzene to understand its structural characteristics.

Chemical Reactions Analysis

Halogenated benzenes participate in various chemical reactions, often serving as precursors or intermediates. For example, 1,2-dibromobenzenes have been used in reactions based on the intermediate formation of benzynes . The NMR spectral parameters of bromo- and iodo-substituted fluorobenzenes have been studied, revealing solvent effects on coupling constants, which could be relevant for understanding the reactivity of 1-bromo-3-fluoro-5-iodobenzene .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are influenced by their molecular structure. The crystal structure of polyfluoro-substituted benzenes, for example, has been determined, showing the importance of weak intermolecular interactions in crystal packing . The synthesis of 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes demonstrates the reactivity of such compounds in forming heterocyclic structures . Palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with various nucleophiles have been performed, highlighting the versatility of these compounds in organic synthesis .

Scientific Research Applications

  • Synthesis of Halogenated Benzene Derivatives

    • Application : The synthesis of halogenated benzene derivatives, such as 1-bromo-3-fluoro-5-iodobenzene, often involves halogenation reactions and coupling processes.
    • Method : For instance, a CuI-catalyzed domino process has been used to synthesize 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters, which suggests that similar catalytic systems could potentially be applied to synthesize related compounds.
    • Results : This method allows for the synthesis of a variety of halogenated benzene derivatives, expanding the range of compounds that can be produced for various applications.
  • Vibrational Spectroscopy

    • Application : Halobenzene cations, including compounds like 1-Bromo-3-fluoro-5-iodobenzene, have been studied for their vibrational spectra in both ground and excited electronic states.
    • Method : Studies using FT-IR and FT-Raman spectroscopy, supported by DFT calculations, have provided insights into the vibrational frequencies and molecular geometry of 1-bromo-3-fluoro-5-iodobenzene.
    • Results : These techniques could be applied to 1-bromo-3-fluoro-5-iodobenzene to understand its structural characteristics.
  • Organic Synthesis

    • Application : 1-Bromo-3-fluoro-5-iodobenzene and its derivatives have been utilized in CuI-catalyzed domino processes to synthesize benzofurans, demonstrating their potential as building blocks in organic synthesis.
    • Method : The synthesis of halogenated benzene derivatives, such as 1-bromo-3-fluoro-5-iodobenzene, often involves halogenation reactions and coupling processes.
    • Results : This method allows for the synthesis of a variety of halogenated benzene derivatives, expanding the range of compounds that can be produced for various applications.
  • Preparation of Polyfluorinated Compounds

    • Application : 1-Bromo-3-iodobenzene is used in the preparation of polyfluorinated compounds .
    • Method : The preparation of these compounds often involves reactions with other fluorinated compounds .
    • Results : The resulting polyfluorinated compounds have a variety of potential applications, including use in the production of advanced materials .
  • Liquid Crystal Display (LCD) Compounds

    • Application : 1-Bromo-3-Fluoro-4-Iodobenzene can be used for the preparation of compounds suitable for use in LCDs .
    • Method : The specific methods of application would depend on the exact nature of the LCD technology being used .
    • Results : These compounds could potentially improve the performance of LCDs, particularly in certain types of displays .
  • Preparation of Polyfluorinated Compounds

    • Application : 1-Bromo-3-iodobenzene is used in the preparation of 3’-bromo-2,3,4,5,6-pentaethyl-biphenyl by reacting with hex-3-yne . It is also used to prepare 1- (3’-bromophenyl)-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene and 1- (3’-bromophenyl)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene .
    • Method : The preparation of these compounds often involves reactions with other fluorinated compounds .
    • Results : The resulting polyfluorinated compounds have a variety of potential applications, including use in the production of advanced materials .
  • Liquid Crystal Display (LCD) Compounds

    • Application : 1-Bromo-3-Fluoro-4-Iodobenzene can be used for the preparation of 2 - (4 - [4 - (3, 5 - two fluorine - 4 - (3 methyl) phenyl] - 3 - fluorinated phenyl] cyclohexanol - 3 - ene - 1 - base] - 5 - propyl - 1, 3 - dioxane, LCD of the compounds is suitable for medium, especially for example for TN the STN IPS FFS and TN-TFT displays .
    • Method : The specific methods of application would depend on the exact nature of the LCD technology being used .
    • Results : These compounds could potentially improve the performance of LCDs, particularly in certain types of displays .

Safety And Hazards

1-Bromo-3-fluoro-5-iodobenzene is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling and wearing protective gloves, eye protection, and face protection .

Relevant Papers Relevant papers related to 1-Bromo-3-fluoro-5-iodobenzene can be found at Sigma-Aldrich .

properties

IUPAC Name

1-bromo-3-fluoro-5-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFI/c7-4-1-5(8)3-6(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUKJSVQMVBUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375612
Record name 1-bromo-3-fluoro-5-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-fluoro-5-iodobenzene

CAS RN

845866-85-5
Record name 1-bromo-3-fluoro-5-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 845866-85-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Fujimoto, R Okamoto, N Noguchi… - Journal of Medicinal …, 2017 - ACS Publications
… To a solution of 19 (2.0 g, 11.8 mmol), 1-bromo-3-fluoro-5-iodobenzene (3.6 g, 11.8 mmol), and NaOH (0.95 g, 23.6 mmol) in 2-propanol (40 mL) was added CuI (0.056 g, 0.30 mmol) at …
Number of citations: 20 pubs.acs.org
K Makaravage - 2019 - deepblue.lib.umich.edu
Positron emission tomography (PET) is an imaging technique that uses a radioactive small molecule to monitor biological processes. As the radioactive molecule moves throughout the …
Number of citations: 0 deepblue.lib.umich.edu

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